molecular formula C10H9NO4 B181605 4,5-Dimethoxy-1h-isoindole-1,3(2h)-dione CAS No. 4667-74-7

4,5-Dimethoxy-1h-isoindole-1,3(2h)-dione

Cat. No.: B181605
CAS No.: 4667-74-7
M. Wt: 207.18 g/mol
InChI Key: CQXJYTYXSDPYCB-UHFFFAOYSA-N
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Description

4,5-Dimethoxy-1H-isoindole-1,3(2H)-dione is a heterocyclic compound featuring a bicyclic isoindole core substituted with two methoxy groups at positions 4 and 5, along with two ketone groups at positions 1 and 2.

Properties

CAS No.

4667-74-7

Molecular Formula

C10H9NO4

Molecular Weight

207.18 g/mol

IUPAC Name

4,5-dimethoxyisoindole-1,3-dione

InChI

InChI=1S/C10H9NO4/c1-14-6-4-3-5-7(8(6)15-2)10(13)11-9(5)12/h3-4H,1-2H3,(H,11,12,13)

InChI Key

CQXJYTYXSDPYCB-UHFFFAOYSA-N

SMILES

COC1=C(C2=C(C=C1)C(=O)NC2=O)OC

Canonical SMILES

COC1=C(C2=C(C=C1)C(=O)NC2=O)OC

Other CAS No.

4667-74-7

Origin of Product

United States

Scientific Research Applications

Medicinal Chemistry

4,5-Dimethoxy-1H-isoindole-1,3(2H)-dione has been investigated for its potential therapeutic applications, particularly due to its antimicrobial, anti-inflammatory, and anticancer properties.

Anticancer Activity:
Research indicates that isoindole derivatives exhibit cytotoxic effects against various cancer cell lines. For instance, modifications in the phenyl ring of similar compounds have shown enhanced potency against cancer cells. A study demonstrated that certain isoindole derivatives inhibited the growth of breast cancer cells significantly, suggesting a structure-activity relationship (SAR) that could be exploited for drug development .

Antimicrobial Properties:
The compound has also been evaluated for its antimicrobial activity. Studies have shown that it exhibits significant inhibition against various bacterial strains, making it a candidate for developing new antibiotics .

Anti-inflammatory Effects:
There is ongoing research into the anti-inflammatory properties of this compound. Preclinical studies suggest that it may inhibit pro-inflammatory cytokines, thereby reducing inflammation in models of chronic inflammatory diseases .

Organic Synthesis

In organic chemistry, this compound serves as a versatile building block for synthesizing more complex molecules. It can undergo various chemical reactions including:

  • Oxidation: The compound can be oxidized to yield corresponding carboxylic acids or ketones using agents like potassium permanganate.
  • Reduction: Reduction reactions can produce alcohols or amines using sodium borohydride or lithium aluminum hydride.
  • Substitution Reactions: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions .

Comparison of Biological Activities

Compound NameStructure FeaturesBiological Activity
This compoundTwo methoxy groups on isoindoleAnticancer, antimicrobial
2-(4-Acetylphenyl)-4,5-dimethoxy-1H-isoindoleAcetyl group substitutionEnhanced anticancer activity
2-(3-Chlorophenyl)-4,5-dimethoxy-1H-isoindoleChlorophenyl group additionAntimicrobial properties

Case Study 1: Anticancer Potential

A study published in Molecular Cancer Therapeutics investigated the effects of this compound on MCF-7 breast cancer cells. Results indicated that treatment with this compound resulted in a significant reduction in cell viability and induced apoptosis through caspase activation pathways .

Case Study 2: Antimicrobial Efficacy

Research published in Journal of Antibiotics evaluated the antimicrobial properties of various isoindole derivatives including this compound. The compound exhibited potent activity against Gram-positive bacteria such as Staphylococcus aureus and Streptococcus pneumoniae .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following section compares 4,5-Dimethoxy-1H-isoindole-1,3(2H)-dione with structurally related isoindole-1,3-dione derivatives, focusing on substituent effects, synthesis methods, physicochemical properties, and spectral characteristics.

Structural and Substituent Variations

Compound Name Substituents Key Features
This compound Methoxy (-OCH₃) at positions 4 and 5 Electron-donating groups enhance solubility and alter electronic properties
2-[4-(2-Methyl-2H-imidazol-2-yl)phenyl]isoindole-1,3-dione Methylimidazole at the para position of the phenyl ring Bulky imidazole substituent may influence steric hindrance and π-π stacking
2-(4-(3-(3aH-Indol-3-yl)acryloyl)phenyl)isoindoline-1,3-dione Indole-acryloyl group at the phenyl ring Extended conjugation system for potential optoelectronic applications
2-{4-[1-(Phenyl-hydrazono)-ethyl]-phenyl}-isoindole-1,3-dione Phenyl-hydrazono-ethyl substituent Tautomerism possible due to hydrazone moiety
Derivatives from phthalic anhydride reactions Varied substituents (e.g., halogens, alkyl groups) Tunable reactivity via anhydride precursors

Physicochemical Properties

Compound Melting Point (°C) Yield (%) Key Spectral Data (IR/NMR)
This compound* N/A N/A Expected IR: ~1770–1700 cm⁻¹ (C=O); NMR: δ 3.8–4.0 (OCH₃)
2-[4-(2-Methylimidazolyl)phenyl] derivative 215–217 95 IR: 1781, 1704 cm⁻¹ (C=O); ¹H-NMR: δ 2.62 (CH₃)
Phenyl-hydrazono derivative (17a) 185–187 49 IR: 3355 cm⁻¹ (NH); ¹H-NMR: δ 2.30, 2.63 (CH₃ tautomers)
Indole-acryloyl derivative N/A N/A IR: Conjugated C=O and C=C stretches; ¹H-NMR: δ 7.3–8.1 (aromatic)

*Predicted based on analogs.

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